3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine
CAS No.: 514801-09-3
Cat. No.: VC21477961
Molecular Formula: C13H17N3
Molecular Weight: 215.29g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 514801-09-3 |
---|---|
Molecular Formula | C13H17N3 |
Molecular Weight | 215.29g/mol |
IUPAC Name | 3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-amine |
Standard InChI | InChI=1S/C13H17N3/c1-9-6-4-5-7-12(9)8-16-11(3)13(14)10(2)15-16/h4-7H,8,14H2,1-3H3 |
Standard InChI Key | RIOFETMIRODWFS-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1CN2C(=C(C(=N2)C)N)C |
Canonical SMILES | CC1=CC=CC=C1CN2C(=C(C(=N2)C)N)C |
Introduction
Chemical Structure and Identification
Molecular Structure
3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine features a pyrazole ring with methyl groups at positions 3 and 5, an amino group at position 4, and a 2-methylbenzyl group (ortho-methylbenzyl) attached to the N1 position of the pyrazole ring. This structure can be compared to its positional isomer 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine, which differs only in the position of the methyl group on the benzyl moiety (para position instead of ortho) .
Molecular Identification
Based on comparative analysis with structurally similar compounds, the following table presents the predicted identification parameters for 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine:
Parameter | Value |
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Molecular Formula | C₁₃H₁₇N₃ |
Molecular Weight | Approximately 215.29 g/mol |
IUPAC Name | 3,5-dimethyl-1-[(2-methylphenyl)methyl]pyrazol-4-amine |
Structural Representation
The compound contains three key structural elements:
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A pyrazole heterocyclic core with nitrogen atoms at positions 1 and 2
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Methyl substituents at positions 3 and 5 of the pyrazole ring
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A primary amine group (-NH₂) at position 4
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A 2-methylbenzyl (ortho-methylbenzyl) substituent at the N1 position
Physical and Chemical Properties
Physical Properties
The physical properties of 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine can be inferred by comparison with the 4-methyl isomer and other similar pyrazole derivatives:
Property | Predicted Value |
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Physical State | Solid at room temperature |
Color | Off-white to pale yellow |
Solubility | Likely soluble in organic solvents such as DMSO, methanol, and chloroform; limited water solubility |
Melting Point | Expected to be in the range of 100-150°C |
Chemical Properties
The chemical reactivity of this compound is primarily determined by:
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The basic amine group at position 4, which can participate in:
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Acid-base reactions
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Nucleophilic substitutions
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Condensation reactions with aldehydes and ketones
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The pyrazole ring system, which contributes to:
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Aromatic character
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Hydrogen bonding capability
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π-π stacking interactions
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The 2-methylbenzyl group, which introduces:
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Additional steric considerations compared to the 4-methyl isomer
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Potential for ortho-effect interactions
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Increased lipophilicity
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Synthesis and Preparation
Synthetic Routes
The synthesis of 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine likely follows similar procedures to those used for related pyrazole derivatives. A plausible synthetic route would involve:
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Formation of the pyrazole ring through condensation of hydrazine with an appropriate β-diketone
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Introduction of the 2-methylbenzyl group through alkylation at the N1 position
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Incorporation of the amino functionality at position 4 through nitration followed by reduction
Key Intermediates
The synthesis would likely involve these key intermediates:
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3,5-dimethyl-1H-pyrazole
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2-methylbenzyl halide (typically bromide or chloride)
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3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazole-4-nitro compound as a precursor to the final amine
Structural Analogs and Comparative Analysis
Positional Isomers
The most directly comparable compound is 3,5-Dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-amine, which differs only in the position of the methyl group on the benzyl moiety . This 4-methyl analog (para-substituted) has been characterized more extensively and is registered in chemical databases with CID 571135 in PubChem .
Related Compounds
Several structural relatives have been studied in the scientific literature, including:
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(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl-idene]amino derivatives that share the core pyrazole structure but contain additional functional groups
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N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl] derivatives with various substitutions at the amino position, suggesting the versatility of the core structure as a scaffold for further modification
Structural Comparison Table
Spectroscopic Properties
Predicted Spectral Characteristics
The following spectral properties are expected for 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine:
Spectroscopic Method | Key Features |
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¹H NMR | Signals for methyl groups (3.5 and 5-position), 2-methylbenzyl methyl group, aromatic protons of benzyl group, methylene protons, and amine protons |
¹³C NMR | Signals corresponding to the pyrazole carbons, methyl carbons, methylene carbon, and aromatic carbons |
IR | Characteristic N-H stretching bands (primary amine), C=N and C=C stretching from the pyrazole ring, aromatic C-H stretching |
Mass Spectrometry | Molecular ion peak at approximately m/z 215, with fragmentation patterns reflecting the loss of methyl groups and cleavage of the benzyl linkage |
Research Gaps and Future Directions
Current Limitations
Research specifically on 3,5-Dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-amine appears limited, with more data available on its 4-methyl isomer and other structural analogs. Key gaps include:
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Comprehensive physical data specific to this ortho-substituted compound
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Detailed synthetic protocols optimized for this particular isomer
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Comparative studies examining the effect of methyl position (ortho vs. para) on properties and activity
Future Research Opportunities
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Systematic comparison of ortho, meta, and para methyl-substituted variants to establish structure-property relationships
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Investigation of this compound as a scaffold for developing bioactive molecules
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Exploration of metal complexation properties and potential applications in coordination chemistry
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Computational studies to elucidate the electronic structure and reactivity patterns
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